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Compound of Interest

Compound Name:
6-Chloro-2-

(chloromethyl)quinazoline

CAS No.: 1935563-21-5

Cat. No.: B2623680

Get Quote

CAS No: 1935563-21-5 Molecular Formula: C₉H₆Cl₂N₂ Molecular Weight: 213.06 g/mol

Part 1: Executive Technical Summary
6-Chloro-2-(chloromethyl)quinazoline is a "privileged scaffold" in medicinal chemistry,

characterized by its dual-electrophilic nature. Unlike simple aryl chlorides, this molecule

possesses two distinct reactivity centers with orthogonal chemical behaviors:

The "Soft" Electrophile (C2-Chloromethyl): A highly reactive primary alkyl halide activated by

the electron-deficient quinazoline ring. It is the primary site for nucleophilic substitution (

).

The "Hard" Electrophile (C6-Chloro): An aryl chloride located on the benzenoid ring. It is

relatively inert to standard nucleophiles but serves as an excellent handle for transition-

metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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Editorial Note: Researchers must distinguish this specific molecule from its 4-chloro analog

(often used in EGFR inhibitors like Afatinib). The absence of a leaving group at the C4 position

changes the regioselectivity profile entirely, making the chloromethyl group the undisputed

primary reactive site.

Part 2: Reactivity Profile & Mechanistic Analysis
Primary Reactivity: Nucleophilic Substitution at C2-
CH₂Cl
The chloromethyl group at position 2 is exceptionally reactive due to the electron-withdrawing

nature of the adjacent quinazoline imine (

) bond. This withdraws electron density from the methylene carbon, lowering the LUMO energy
and facilitating attack by nucleophiles.

Mechanism: Classical

substitution.

Preferred Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

Competitive Side Reactions:

Hydrolysis:[1] In the presence of moisture/water, the chloromethyl group converts to the

hydroxymethyl derivative (

).

Dimerization: Reaction with bifunctional nucleophiles can lead to bis-quinazoline species.

Secondary Reactivity: Cross-Coupling at C6-Cl
The chlorine at position 6 is deactivated compared to the chloromethyl group. It requires

oxidative insertion of a metal catalyst (typically Pd(0) or Ni(0)) to react. This allows for a

sequential functionalization strategy: functionalize C2 first under mild conditions, then

functionalize C6 under catalytic conditions.

Tertiary Reactivity: C4-Position Susceptibility
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Although unsubstituted, the C4 position is the most electron-deficient site on the ring system. It

is susceptible to:

Nucleophilic Addition: Organolithium or Grignard reagents can add to C4, requiring

subsequent oxidation (e.g., with DDQ or MnO₂) to restore aromaticity.

Minisci Reaction: Radical alkylation can occur at C4 under oxidative conditions.

Part 3: Visualization of Reactivity
The following diagram maps the hierarchical reactivity of the scaffold, guiding synthetic

planning.

Reactivity Hierarchy

6-Chloro-2-(chloromethyl)
quinazoline

Primary Reaction (SN2)
Target: C2-CH2Cl

Reagent: Amines/Thiols Fast (< 25°C)

Secondary Reaction (Pd-Cat)
Target: C6-Cl

Reagent: Boronic Acids

 Slow (> 80°C)

Tertiary Reaction (Addition)
Target: C4-H

Reagent: R-Li / [Ox]

 Conditional

Click to download full resolution via product page

Caption: Hierarchical reactivity map showing the dominance of the chloromethyl group (Green)

over the aryl chloride (Blue) and the C4-H site (Red).

Part 4: Experimental Protocols
Protocol A: Regioselective Amination of the
Chloromethyl Group
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Objective: To install a solubilizing amine tail without affecting the C6-chloride.

Reagents:

Substrate: 6-Chloro-2-(chloromethyl)quinazoline (1.0 eq)

Nucleophile: Morpholine or N-Methylpiperazine (1.1 eq)

Base:

(2.0 eq) or DIPEA (1.5 eq)

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve 1.0 mmol of the quinazoline substrate in 5 mL of anhydrous MeCN

under a nitrogen atmosphere. Note: Use anhydrous solvents to prevent hydrolysis to the

alcohol.

Addition: Add the base (

), followed by the dropwise addition of the amine (1.1 mmol) at

.

Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by

TLC (System: 50% EtOAc/Hexane). The starting material (

) should disappear, and a more polar spot (

) should appear.

Workup: Dilute with water (15 mL) and extract with EtOAc (

). Wash combined organics with brine, dry over

, and concentrate.
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Purification: Flash column chromatography is usually required to remove traces of bis-

alkylated byproducts if primary amines were used.

Protocol B: Suzuki-Miyaura Coupling at C6
Objective: To arylate the C6 position after C2 functionalization.

Reagents:

Substrate: C2-substituted quinazoline (1.0 eq)

Boronic Acid: Phenylboronic acid (1.2 eq)

Catalyst:

(5 mol%)

Base:

(2.0 eq)

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and

base in the solvent mixture. Sparge with argon for 10 minutes.

Catalysis: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

Heating: Heat to

for 12 hours (thermal) or

for 30 minutes (microwave).

Filtration: Filter the reaction mixture through a Celite pad to remove palladium black.

Isolation: Concentrate the filtrate and purify via preparative HPLC or column

chromatography.
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Part 5: Safety & Handling (Critical)
1. Alkylating Potential: The 2-(chloromethyl) moiety is a potent alkylating agent. It can react with

DNA bases (guanine), posing a genotoxic risk.

Control: Handle exclusively in a fume hood.

PPE: Double nitrile gloves are recommended.

Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic

amine (e.g., ethanolamine) to quench the alkyl halide before disposal.

2. Stability: The compound is moisture-sensitive. Prolonged exposure to humid air converts the

reactive

to the inert

. Store under inert gas (Argon/Nitrogen) at

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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